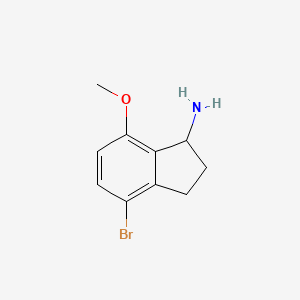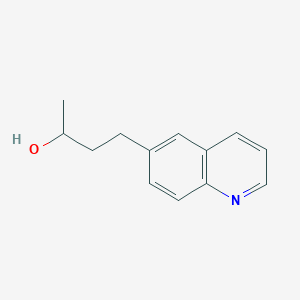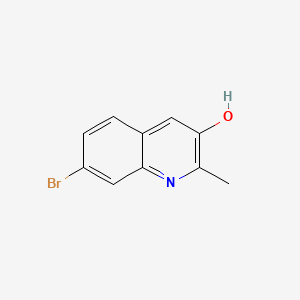
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of tetrahydroisoquinoline derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents such as carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinoline derivatives, de-brominated tetrahydroisoquinoline, and various substituted isoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
(3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the development of novel organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine substituent enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, making it less polar and potentially less bioactive.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the bromine substituent, which may reduce its binding affinity to certain targets.
7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the bromine substituent and the carboxylic acid group in (3r)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
(3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
MRRCQSLPXUIPDE-SECBINFHSA-N |
Isomerische SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)Br)C(=O)O |
Kanonische SMILES |
C1C(NCC2=C1C=CC(=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)

![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)

![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)



![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)


![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
